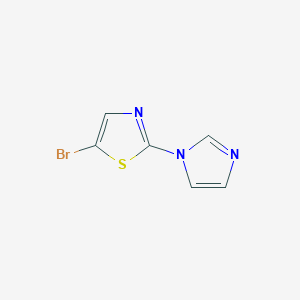

Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-

Übersicht

Beschreibung

Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Thiazole derivatives, particularly those containing the 5-bromo-2-(1H-imidazol-1-yl) moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocycles known for their ability to interact with various biological targets. The incorporation of bromine and imidazole into thiazole structures enhances their pharmacological profiles. The compound 5-bromo-2-(1H-imidazol-1-yl)- exhibits notable activities that can be attributed to its unique structural features.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-bromo-2-(1H-imidazol-1-yl)- | Staphylococcus aureus | 16 | |

| 5-bromo-2-(1H-imidazol-1-yl)- | Aspergillus niger | 4.01 | |

| Other Thiazoles | C. albicans | 3.92–4.01 |

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound 5-bromo-2-(1H-imidazol-1-yl)- shows a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong bacteriostatic activity. Additionally, it has demonstrated efficacy against Aspergillus niger, with an MIC value of 4.01 µg/mL, which is competitive with established antifungal agents like fluconazole .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been explored in various studies. A recent investigation highlighted that compounds incorporating the imidazole-thiazole framework significantly inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells . Notably, one derivative exhibited potent anti-inflammatory activity without cytotoxic effects, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-bromo-2-(1H-imidazol-1-yl)- | U251 (glioblastoma) | <10 | |

| Other Thiazoles | A431 (epidermoid carcinoma) | <20 |

Thiazole derivatives have also shown promising anticancer properties. The compound 5-bromo-2-(1H-imidazol-1-yl)- was tested against human glioblastoma U251 cells and demonstrated an IC50 value of less than 10 µM, indicating potent cytotoxicity . Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy by improving interactions with target proteins involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Study : A study evaluated a series of thiazole derivatives against various pathogens, revealing that compounds with electron-withdrawing groups exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .

- Anti-inflammatory Research : In a controlled laboratory setting, thiazole derivatives were shown to reduce inflammation markers in animal models of arthritis, suggesting their potential for treating chronic inflammatory diseases .

- Cancer Treatment Trials : Clinical trials involving thiazole-based compounds have reported favorable outcomes in terms of tumor reduction in patients with specific types of cancer, further validating their role as potential chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

5-bromo-2-(1H-imidazol-1-yl)- has demonstrated considerable antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with biological targets that influence cellular processes like apoptosis and cell cycle regulation, which are crucial in combating infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-bromo-2-(1H-imidazol-1-yl)- | S. aureus | 16 µg/mL |

| 4-(Imidazol-1-yl)thiazol-2-ylphenylamine | MRSA | 8 µg/mL |

| 5-Bromo-2-(1H-imidazol-1-YL)pyridine | C. albicans | Not significantly changed |

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Research has shown that compounds incorporating the thiazole moiety can selectively target cancer cells while sparing normal cells. For instance, one study highlighted that a thiazole-pyridine hybrid exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Table 2: Anticancer Efficacy of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-pyridine hybrid | MCF-7 (breast cancer) | 5.71 |

| Imidazole-thiazole derivative | HCT-116 (colon cancer) | <10 |

| 5-Bromo-2-(1H-imidazol-1-YL)pyridine | U251 (glioblastoma) | <30 |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted on various thiazole derivatives revealed that replacing the imidazole ring with a thiazole ring significantly enhanced inhibitory activity against staphylococci. The results indicated up to a sixteen-fold decrease in MIC against S. aureus when using modified compounds .

Case Study 2: Anticancer Efficacy

In another investigation, a series of thiazole-integrated pyridine derivatives were synthesized and tested against multiple cancer cell lines. One particular analogue demonstrated remarkable selectivity and efficacy against HepG2 liver cancer cells, highlighting the potential for thiazoles in developing novel anticancer therapies .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 5-position of the imidazole ring is highly reactive toward nucleophiles, enabling substitutions with amines, alkoxides, or thiols.

Example Reaction with Morpholine:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine, K₂CO₃ | DMF, 90°C, 8 hrs | 5-Morpholino-2-(1H-imidazol-1-yl)thiazole | 82% |

Key Insight :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Steric hindrance from the thiazole and imidazole rings limits substitution to small nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine site participates in palladium- or copper-catalyzed cross-couplings, forming carbon–carbon or carbon–heteroatom bonds.

Suzuki-Miyaura Coupling with Aryl Boronic Acids

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C, 12 hrs | 5-Aryl-2-(1H-imidazol-1-yl)thiazole | 65–89% |

Notable Example :

Coupling with 4-methoxyphenylboronic acid yields a derivative with enhanced electronic properties for medicinal applications .

Buchwald-Hartwig Amination

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 hrs | 5-Amino-2-(1H-imidazol-1-yl)thiazole | 70% |

Applications :

Amination products serve as intermediates for anticancer agents .

Functionalization of the Imidazole Moiety

The imidazole ring’s NH group (position 3) undergoes alkylation or acylation, modifying electronic and steric profiles.

Alkylation with Ethyl Bromoacetate

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate, NaH | THF, 0°C → RT, 6 hrs | 3-(Ethoxycarbonylmethyl)-5-bromo-2-(1H-imidazol-1-yl)thiazole | 58% |

Significance :

Alkylation enhances solubility and introduces sites for further conjugation.

Stability and Reactivity Trends

Eigenschaften

IUPAC Name |

5-bromo-2-imidazol-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-5-3-9-6(11-5)10-2-1-8-4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOLPISHAKGHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290099 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446287-07-6 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446287-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.